Diethyl thiophene-2,5-dicarboxylate
Description
Contextual Significance of Thiophene (B33073) Dicarboxylate Esters in Organic Chemistry and Materials Science
Thiophene dicarboxylate esters, including the diethyl variant, hold a prominent position in organic chemistry and materials science due to the unique electronic and structural properties imparted by the thiophene ring. The sulfur atom in the thiophene ring provides a site for specific interactions and influences the electronic nature of the molecule, making it an electron-rich unit. This characteristic is fundamental to the development of materials with tailored optical and electronic properties. epa.gov
In materials science, these esters are key monomers for the synthesis of a variety of polymers, including high-performance polyesters and conjugated polymers. nih.govnih.gov The resulting materials often exhibit desirable thermal stability, mechanical strength, and, in the case of conjugated systems, interesting photophysical and electrochemical properties. Furthermore, the corresponding diacid, thiophene-2,5-dicarboxylic acid, is widely used as a linker in the construction of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comrsc.org The ester derivatives are often preferred in polymerization reactions due to their solubility and reactivity. nih.gov
Evolution of Research Focus on Diethyl Thiophene-2,5-dicarboxylate
The research trajectory of this compound is closely linked to the broader development of thiophene-based materials. Initial interest in thiophene and its derivatives was primarily academic, focusing on understanding its aromatic character and reactivity. However, with the discovery of conducting polymers in the latter half of the 20th century, research into thiophene-containing monomers, including diesters like this compound, intensified.
Early research likely focused on the fundamental synthesis and characterization of the compound. A common synthetic route involves the esterification of thiophene-2,5-dicarboxylic acid with ethanol (B145695). google.com Thiophene-2,5-dicarboxylic acid itself can be synthesized from adipic acid and thionyl chloride. chemicalbook.com More recent research has shifted towards leveraging its properties for specific applications. For instance, while much of the literature focuses on the closely related dimethyl thiophene-2,5-dicarboxylate for the synthesis of bio-based polyesters, the principles are directly applicable to the diethyl ester, suggesting a similar utility in creating sustainable polymers. nih.gov The focus has expanded to include its use as a precursor for more complex molecules and its potential role in the development of functional materials with specific electronic or coordination properties.
Interdisciplinary Research Trajectories
The study of this compound is inherently interdisciplinary, bridging organic synthesis, polymer chemistry, materials science, and coordination chemistry.
Organic Synthesis: Chemists explore new and efficient methods for the synthesis of this compound and its derivatives. They also investigate its reactivity, using the ester groups and the thiophene ring as handles for further chemical transformations. For example, derivatives like diethyl 2,5-diaminothiophene-3,4-dicarboxylate are synthesized and used to create more complex conjugated systems. nih.gov
Polymer Chemistry: Polymer scientists utilize this compound as a monomer to build novel polyesters and other polymers. The resulting materials are then characterized for their thermal, mechanical, and, in some cases, optical and electrical properties. The goal is often to create materials that are sustainable, high-performance, or possess specific functionalities. nih.gov
Coordination Chemistry and Materials Science: The corresponding dicarboxylic acid is a well-established building block for metal-organic frameworks (MOFs). mdpi.comrsc.orgacs.org While direct use of the diethyl ester in MOF synthesis is less common, it serves as a direct precursor to the necessary dicarboxylic acid ligand through hydrolysis. google.com The resulting MOFs, which can be considered coordination polymers, exhibit porous structures and are investigated for applications in gas storage, separation, and catalysis.
The convergence of these research areas highlights the versatility of this compound as a foundational molecule in the development of advanced materials.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄S | hoffmanchemicals.com |
| Molecular Weight | 228.27 g/mol | hoffmanchemicals.com |
| CAS Number | 61755-85-9 | hoffmanchemicals.com |
Crystallographic Data for a Diethyl Thiophene-dicarboxylate Derivative
The following table presents crystallographic data for a related compound, Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate, which illustrates the structural features that can be expected in derivatives of diethyl thiophene-dicarboxylate. nih.gov
| Parameter | Value |
| Molecular Formula | C₂₀H₁₈N₂O₆S |
| Molecular Weight | 414.42 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 8.2540 (3) |
| b (Å) | 10.1578 (3) |
| c (Å) | 46.087 (2) |
| Volume (ų) | 3864.0 (2) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl thiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLYMTHZDUYMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282702 | |
| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61755-85-9 | |
| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61755-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for Diethyl Thiophene 2,5 Dicarboxylate and Its Derivatives
Established Synthetic Routes for Diethyl Thiophene-2,5-dicarboxylate
The preparation of the parent compound, this compound, can be achieved through several reliable methods, each with its own set of advantages and specific applications.
Direct Esterification of Thiophene-2,5-dicarboxylic Acid
A primary and straightforward method for synthesizing this compound is the direct esterification of thiophene-2,5-dicarboxylic acid. This reaction, a classic example of Fischer esterification, involves heating the dicarboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by using ethanol as the solvent, ensuring a large excess of one of the reactants, and often by removing the water formed during the reaction. masterorganicchemistry.com This method is favored for its operational simplicity and the ready availability of the starting materials. rug.nl For instance, thiophene-2,5-dicarboxylic acid itself can be synthesized from adipic acid and thionyl chloride. nih.govgoogle.com
| Reactants | Catalyst | Conditions | Product |
| Thiophene-2,5-dicarboxylic acid, Ethanol | Sulfuric Acid or p-Toluenesulfonic Acid | Reflux | This compound |
This table summarizes the direct esterification of thiophene-2,5-dicarboxylic acid.
Catalytic Reactions Involving Thiophene (B33073) Precursors
An alternative approach involves catalytic reactions starting from simpler thiophene precursors. One such method is the reaction of thiophene with a CCl₄-ROH system in the presence of transition metal catalysts like those based on vanadium, iron, or molybdenum. researchgate.net This process is thought to proceed through the initial formation of 2-trichloromethylthiophene, which then undergoes alcoholysis to yield the corresponding ester. researchgate.net This route offers a way to synthesize thiophene carboxylates directly from the parent heterocycle. researchgate.net
Furthermore, palladium-catalyzed carbonylation of 2,5-dihalothiophenes presents a modern and efficient method. In this reaction, a 2,5-dihalothiophene (e.g., 2,5-dibromothiophene) is treated with carbon monoxide and ethanol in the presence of a palladium catalyst and a base. This method allows for the direct introduction of the carboxylate groups onto the thiophene ring.
| Starting Material | Reagents | Catalyst | Product |
| Thiophene | CCl₄, Ethanol | VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | This compound |
| 2,5-Dihalothiophene | CO, Ethanol, Base | Palladium Catalyst | This compound |
This table outlines catalytic approaches for synthesizing this compound.
Halogenation and Dehydrohalogenation Approaches from Tetrahydrothiophene-2,5-dicarboxylic Acid Diesters
A multi-step but effective synthesis involves the aromatization of a saturated precursor. acs.org The process begins with the synthesis of a diethyl tetrahydrothiophene-2,5-dicarboxylate. This can be achieved, for example, by reacting diethyl α,α'-dibromoadipate with sodium sulfide. google.com
The resulting diethyl tetrahydrothiophene-2,5-dicarboxylate is then subjected to halogenation, typically chlorination, to introduce halogen atoms at the 3 and 4 positions, yielding a 3,4-dihalotetrahydrothiophene-2,5-dicarboxylic acid diester. google.com Subsequent dehydrohalogenation, often through thermal decomposition or by treatment with a base, eliminates two molecules of hydrogen halide to form the aromatic thiophene ring of this compound. google.com This method provides a pathway to the desired product from acyclic starting materials. google.com
Multi-Step Synthesis for Advanced this compound Analogues
The versatility of the thiophene scaffold allows for the synthesis of more complex analogues with diverse functionalities, which often requires multi-step synthetic sequences.
Synthesis of Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate and its Derivatives
A key derivative, diethyl 2,5-diaminothiophene-3,4-dicarboxylate, is often synthesized via the Gewald aminothiophene synthesis. wikipedia.orgresearchgate.netorganic-chemistry.org This powerful multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org For the synthesis of diethyl 2,5-diaminothiophene-3,4-dicarboxylate, the reaction is adapted, and an optimized procedure can lead to a significant increase in yield. tandfonline.com
The resulting diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a versatile intermediate. For example, it can be reacted with 2-furaldehyde in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to yield diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. nih.gov Furthermore, a series of azomethine derivatives have been synthesized by refluxing diethyl 2,5-diaminothiophene-3,4-dicarboxylate with various aromatic aldehydes. researchgate.netnih.gov
| Reaction Type | Key Reagents | Product |
| Gewald Reaction | α-cyanoester, elemental sulfur, base | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate |
| Schiff Base Formation | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, Aromatic Aldehydes | Azomethine derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate |
This table details the synthesis of diethyl 2,5-diaminothiophene-3,4-dicarboxylate and its derivatives.
Formation of Thienothiophene-Based Diethyl Dicarboxylates (e.g., Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate)
The synthesis of fused ring systems like thieno[2,3-b]thiophenes represents a significant area of thiophene chemistry. The synthesis of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate typically starts from diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. This starting material can be prepared through a multi-step process.
The resulting dicarboxylic acid can then undergo esterification with ethanol under reflux conditions with a catalyst to yield the desired diethyl ester. This thienothiophene derivative can be further modified. For instance, reaction with dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of enaminone intermediates, which can then be cyclized with reagents like thiourea (B124793) to produce novel heterocyclic systems. nih.gov Another approach to thieno[3,2-b]thiophenes involves the cyclization of 3-sulfenyl-substituted thiophene-2,5-dicarboxylates, which can be prepared from 3-nitrothiophene-2,5-dicarboxylates via nucleophilic aromatic substitution. mdpi.comresearchgate.net
| Starting Material | Key Transformation | Product |
| 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | Esterification with ethanol | Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate |
| Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | Reaction with DMF-DMA, then thiourea | Fused pyrimidine (B1678525) derivatives |
| 3-Nitrothiophene-2,5-dicarboxylates | Nucleophilic substitution with thiols, then cyclization | Thieno[3,2-b]thiophene (B52689) derivatives |
This table outlines synthetic routes to thienothiophene-based diethyl dicarboxylates.
Nucleophilic Substitution Reactions in Thiophene-Hydrazone Derivatization
The derivatization of thiophene compounds through the formation of hydrazones is a significant strategy in the synthesis of various heterocyclic systems. Hydrazide-hydrazones, in particular, serve as versatile intermediates due to the presence of both nucleophilic nitrogen atoms and a reactive C=N double bond. uobaghdad.edu.iq This dual reactivity allows for subsequent heterocyclization reactions to build more complex molecular architectures. uobaghdad.edu.iqnih.gov
The synthesis of thiophene-hydrazone derivatives often begins with the condensation reaction between a ketone or aldehyde functional group on the thiophene ring and a hydrazine (B178648) derivative. uobaghdad.edu.iqlibretexts.org For instance, the reaction of a thiophene derivative bearing a ketone with 2-cyanoacetohydrazide (B512044) can yield a hydrazide-hydrazone intermediate. uobaghdad.edu.iq This intermediate can then undergo further reactions, such as cyclization with elemental sulfur in the presence of a base like triethylamine, to afford thiophene derivatives, an application of the well-known Gewald's thiophene synthesis. nih.gov
These nucleophilic substitution and condensation strategies are pivotal in creating a library of thiophene-based compounds with potential applications in medicinal chemistry, as many hydrazone derivatives have exhibited a wide range of biological activities. nih.gov
Hinsberg Synthesis for 3,4-Disubstituted-thiophene-2,5-dicarboxylic Acid Derivatives
The Hinsberg synthesis is a classical and effective method for the preparation of 3,4-disubstituted thiophene-2,5-dicarboxylic acid derivatives. This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a strong base, such as sodium ethoxide. youtube.com
A key aspect of this synthesis is the Stobbe condensation, where a diester containing a sulfur bridge undergoes condensation with a 1,2-dicarbonyl compound. youtube.com This process ultimately leads to the formation of a thiophene ring with substituents at the 3 and 4 positions. The initial product is typically a dicarboxylate ester, which can then be saponified to yield the corresponding dicarboxylic acid. google.com For example, the saponification of 3,4-dihydroxy-2,5-dicarbethoxythiophene can be achieved by fusing it with sodium hydroxide (B78521) in sodium acetate (B1210297). google.com This method is reported to be advantageous over saponification in sodium ethoxide solution, as it is more controllable and the presence of sodium acetate buffers the reaction mixture, preventing oxidation of the product. google.com
The resulting 3,4-disubstituted-thiophene-2,5-dicarboxylic acids are valuable intermediates that can be further modified, for instance, through decarboxylation, to access a wider range of thiophene derivatives. google.com
Synthesis of Diethyl 3,4-Dialkoxythiophene-2,5-dicarboxylate for Macrocycle Construction
The synthesis of diethyl 3,4-dialkoxythiophene-2,5-dicarboxylate serves as a crucial step in the construction of more complex macrocyclic structures. These thiophene derivatives, featuring alkoxy groups at the 3 and 4 positions, are valuable building blocks in supramolecular chemistry and materials science.
A common synthetic route to these compounds involves the reaction of 3-nitrothiophene-2,5-dicarboxylates with sodium alcoholates. mdpi.com The nitro group at the 3-position is displaced by an alkoxide nucleophile in a nucleophilic aromatic substitution reaction. For instance, treatment of a 3-nitrothiophene (B186523) diester with sodium methoxide (B1231860) or sodium ethoxide, prepared by dissolving sodium metal in the respective alcohol, yields the corresponding 3,4-dialkoxythiophene-2,5-dicarboxylate. mdpi.com
These functionalized thiophene diesters can then be utilized in subsequent reactions to build larger, well-defined architectures. Their rigid and planar core, combined with the potential for further functionalization at the ester groups, makes them attractive components for the design of novel organic materials.
Thieno[3,2-b]thiophene Synthesis via Nucleophilic Aromatic Substitution
The thieno[3,2-b]thiophene scaffold is a key component in a variety of organic functional materials due to its rigid, planar, and electron-rich nature. researchgate.net An efficient strategy for the construction of this fused heterocyclic system involves nucleophilic aromatic substitution (SNAr) reactions on functionalized thiophene precursors. mdpi.comdoaj.org
A notable approach utilizes 3-nitrothiophene-2,5-dicarboxylates as starting materials. The electron-withdrawing nitro group activates the thiophene ring towards nucleophilic attack. mdpi.comdoaj.org Reaction of these 3-nitrothiophenes with various sulfur nucleophiles, such as thiophenols or thioglycolates, in the presence of a base like potassium carbonate, leads to the displacement of the nitro group and the formation of 3-sulfenylthiophene-2,5-dicarboxylates. mdpi.comresearchgate.net
These intermediates can then undergo intramolecular cyclization to form the thieno[3,2-b]thiophene ring system. This methodology offers a versatile route to a range of substituted thieno[3,2-b]thiophenes, which are of significant interest for applications in organic electronics, including organic field-effect transistors and solar cells. researchgate.netnih.gov
Advanced Synthetic Methodologies and Process Optimization
Continuous Flow Synthesis for Industrial and Scalable Applications
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processes, particularly for industrial-scale production. rsc.orgresearchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and greater scalability. rsc.orgresearchgate.net
The application of continuous flow synthesis to the production of thiophene derivatives, including this compound, holds considerable promise for overcoming the limitations of batch synthesis, such as long reaction times and reproducibility issues. rsc.org Flow reactors, such as microreactors, milli/meso reactors, and continuous stirred-tank reactors (CSTRs), can be employed to achieve efficient and scalable production. almacgroup.com
For instance, reactions that are hazardous or difficult to control in batch, such as certain oxidations or nitrations, can often be performed more safely and efficiently in a continuous flow setup. researchgate.netalmacgroup.com The ability to precisely control temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved product quality, and reduced waste. This approach is particularly relevant for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) where consistency and quality are paramount. almacgroup.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Often challenging, requires process redevelopment | More straightforward, often by running for longer times or using parallel reactors |
| Heat & Mass Transfer | Can be limited, leading to hot spots and poor mixing | Excellent, due to high surface-area-to-volume ratio |
| Safety | Higher risk with hazardous reactions due to large volumes | Improved safety, smaller reaction volumes at any given time |
| Process Control | More difficult to maintain precise control | Precise control over temperature, pressure, and residence time |
| Reproducibility | Can be variable between batches | Generally high reproducibility |
Investigation of Catalyst Selection and Optimization (e.g., Ferrous Acetate in Esterification)
The selection and optimization of catalysts are critical for developing efficient and sustainable synthetic processes for this compound. Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a key transformation in the synthesis of this compound. While not specifically detailed for this compound in the provided context, the principles of catalyst selection are broadly applicable.
The choice of catalyst can significantly impact reaction rates, yields, and selectivity. For esterification reactions, common catalysts include strong mineral acids like sulfuric acid. However, these can lead to corrosion and waste disposal issues. Consequently, there is growing interest in developing more environmentally benign and reusable solid acid catalysts or metal-based catalysts.
The optimization of catalyst loading, reaction temperature, and time are crucial parameters that need to be fine-tuned to achieve the desired outcome. For instance, in related synthetic transformations, the use of metal catalysts is common. The investigation of various catalysts, including potentially iron-based catalysts like ferrous acetate, could offer a more sustainable alternative to traditional methods. The goal is to identify a catalytic system that is not only highly active and selective but also cost-effective and environmentally friendly.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl 3,4-dialkoxythiophene-2,5-dicarboxylate |
| Diethyl thiodiglycolate |
| Ferrous acetate |
| Potassium carbonate |
| Sodium acetate |
| Sodium ethoxide |
| Sodium hydroxide |
| Sodium methoxide |
| Sulfuric acid |
| Thieno[3,2-b]thiophene |
| Thiophene-hydrazone |
| 3,4-Disubstituted-thiophene-2,5-dicarboxylic acid |
Methodologies for Reaction Monitoring and Purification Strategies
The successful synthesis of this compound and its derivatives relies on careful monitoring of the reaction progress and effective purification of the crude products. Various analytical techniques and purification methods are employed to ensure the desired compound is obtained with high purity.
Reaction Monitoring
Monitoring the progress of a chemical reaction is crucial for determining its completion, optimizing reaction times, and minimizing the formation of by-products. In the synthesis of thiophene derivatives, a combination of visual and analytical methods is utilized.
A simple yet effective method for monitoring certain reactions is the observation of color changes. For instance, during the synthesis of 3-sulfenyl-substituted thiophene derivatives from 3-nitrothiophene-2,5-dicarboxylates, a rapid color change from colorless to deep red, which then fades to pale pink, indicates the progress of the reaction. mdpi.com
For more quantitative and detailed tracking, chromatographic and spectroscopic techniques are standard. Thin-Layer Chromatography (TLC) is a commonly used method to follow the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress can be visualized over time.
Upon completion of the reaction, spectroscopic methods are indispensable for confirming the structure and purity of the isolated product. These techniques are fundamental to the characterization of the final compound.
Purification Strategies
After the reaction is complete, the crude product is typically a mixture containing the desired compound, unreacted starting materials, catalysts, and by-products. Therefore, a robust purification strategy is essential. The most common methods reported for the purification of this compound and its analogues are recrystallization and column chromatography.
Recrystallization Recrystallization is a widely used technique for purifying solid compounds. This method relies on the difference in solubility of the desired compound and impurities in a suitable solvent or solvent system. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain dissolved in the mother liquor.
For example, 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester, a derivative, has been purified by recrystallization from a mixture of ethyl acetate and hexanes to yield yellow needles. tandfonline.com In another instance, a crude substance was crystallized from ethanol (EtOH) to obtain an analytically pure product as white crystals. mdpi.com The choice of solvent is critical and is determined empirically to maximize the recovery of the pure compound.
Chromatography Chromatography encompasses a range of techniques used to separate the components of a mixture. For the purification of thiophene derivatives, flash chromatography and column chromatography over silica (B1680970) gel are frequently employed.
Flash chromatography was used to purify diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate, yielding a red solid. nih.gov In another synthesis, a solution was passed through a silica gel layer on a filter, and the subsequent concentration of the filtrate yielded the purified compound. mdpi.com This method is particularly useful for separating compounds with similar polarities that may be difficult to separate by recrystallization alone.
The table below summarizes purification methods used for various thiophene dicarboxylate derivatives based on reported findings.
Table 1: Purification Methods for this compound and its Derivatives
| Compound | Purification Method | Solvent/Eluent | Result | Reference |
|---|---|---|---|---|
| Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate | Flash Chromatography | Not Specified | Red solid | nih.gov |
| 2,5-Diamino-thiophene-3,4-dicarboxylic acid diethyl ester | Recrystallization | Ethyl acetate/Hexanes | Yellow needles | tandfonline.com |
| 3-Sulfenyl-substituted thiophene derivative | Recrystallization | Ethanol (EtOH) | White crystals | mdpi.com |
| Thiophene-2,5-dicarboxylic acid | Recrystallization | Hot water | Purified acid | google.com |
| Thiophene-2,5-dicarboxylic acid dichloride | Distillation | Not Applicable (under reduced pressure) | Yellowish oil | google.com |
Confirmation of Purity
Following purification, the identity and purity of this compound and its derivatives are confirmed using a suite of analytical techniques. These methods provide detailed structural information and are used to assess the level of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the atoms within the molecule. For example, the ¹H NMR spectrum of 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester shows characteristic peaks at δ=6.17 (s, 2H), 4.12 (q, 4H), and 1.27 (t, 6H). tandfonline.com
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight. For the same diamino derivative, Electron Ionization-Mass Spectrometry (EI-MS) showed a molecular ion peak at m/z 258.1. tandfonline.com
Melting Point (m.p.): The melting point of a crystalline solid is a useful indicator of its purity. Pure compounds typically have a sharp melting point range, whereas impurities tend to broaden and depress the melting range. For instance, the purified 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester has a reported melting point of 155–156°C. tandfonline.com
Elemental Analysis: This method determines the percentage composition of elements (like C, H, N, S) in a compound. The experimental values are compared with the theoretically calculated values to confirm the empirical formula. mdpi.comtandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For example, in a series of rare-earth metal-organic frameworks with thieno[3,2-b]thiophene-2,5-dicarboxylate, characteristic bands for Csp²–H, Csp³–H, and carboxylate (COO) vibrations were identified. mdpi.com
The table below provides a summary of the analytical data used for the characterization and purity confirmation of a representative thiophene dicarboxylate derivative.
Table 2: Analytical Characterization Data for 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester
| Analysis Type | Data | Reference |
|---|---|---|
| ¹H NMR (acetone-d₆) | δ=6.17 (s, 2H), 4.12 (q, 4H, J=7.1 Hz), 1.27 (t, 6H, J=7.0 Hz) | tandfonline.com |
| ¹³C NMR (DMSO-d₆) | δ=165.6, 148.9, 104.5, 60.4, 14.8 | tandfonline.com |
| EI-MS | m/z 258.1 ([M]⁺, 80%), 212 ([M-C₂H₅O]⁺, 100%) | tandfonline.com |
| Melting Point | 155–156°C | tandfonline.com |
| Elemental Analysis | Calculated: C, 46.50; H, 5.46; N, 10.85; S, 12.41. Found: C, 46.57; H, 5.46; N, 10.65; S, 12.44. | tandfonline.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,5-Diamino-thiophene-3,4-dicarboxylic acid diethyl ester |
| Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate |
| 3-Nitrothiophene-2,5-dicarboxylates |
| 3-Sulfenyl-substituted thiophene derivatives |
| Thiophene-2,5-dicarboxylic acid |
| Thiophene-2,5-dicarboxylic acid dichloride |
| Thieno[3,2-b]thiophene-2,5-dicarboxylate |
| Ethyl acetate |
| Hexanes |
| Ethanol |
| Water |
| Silica gel |
| Acetone-d₆ |
Chemical Transformations and Reactivity Studies of Diethyl Thiophene 2,5 Dicarboxylate
Hydrolytic Transformations to Thiophene-2,5-dicarboxylic Acid
The hydrolysis of diethyl thiophene-2,5-dicarboxylate to its corresponding diacid, thiophene-2,5-dicarboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or alkaline conditions. google.com The process involves the cleavage of the ester bonds, replacing the ethyl groups with hydrogen atoms to yield the dicarboxylic acid. Thiophene-2,5-dicarboxylic acid is a crucial intermediate in the production of various chemicals, including fungicides, anti-cancer drugs, and fluorescent brightening agents. google.comchemicalbook.com
One of the challenges in this process can be the subsequent purification of the dicarboxylic acid. An alternative approach involves the use of an esterase, which can selectively hydrolyze the ester groups, offering a potentially more controlled and environmentally friendly method. google.com
Further Esterification and Amidation Reactivity of Dicarboxylate Moieties
The dicarboxylate moieties in this compound and its parent diacid are reactive sites for further esterification and amidation reactions. These reactions allow for the introduction of various functional groups, leading to a diverse range of derivatives with tailored properties.
Esterification: Thiophene-2,5-dicarboxylic acid can be re-esterified with different alcohols to produce a variety of dialkyl thiophene-2,5-dicarboxylates. organic-chemistry.org For instance, branched alkyl esters of 3-8 carbons have been synthesized and are noted to be liquids at room temperature, exhibiting different reactivity in subsequent reactions compared to the solid methyl or ethyl esters. google.com
Amidation: The reaction of this compound or its corresponding diacid with amines leads to the formation of amides. For example, branched alkyl esters of thiophene-2,5-dicarboxylic acid have been shown to produce acid amides in higher yields and under milder conditions. google.com The synthesis of thiophene-2,5-dicarbohydrazide (B7745189) derivatives has also been reported, which have applications in materials science, such as in the development of photo-alignment layers for liquid crystal displays. rsc.org
Nucleophilic Addition and Substitution Reactions at the Thiophene (B33073) Core
The thiophene ring itself can undergo nucleophilic reactions, although it is generally less susceptible to these than to electrophilic substitution. numberanalytics.com However, the presence of electron-withdrawing groups, such as the dicarboxylate moieties, can activate the ring towards nucleophilic attack. quimicaorganica.org
Nucleophilic substitution on the thiophene ring typically requires a leaving group, such as a halogen. numberanalytics.com The reactivity of thiophenes towards nucleophilic substitution is significantly higher than that of their benzene (B151609) analogs. edurev.inuoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate formed during the reaction. uoanbar.edu.iq
Computational studies have investigated the mechanism of aromatic nucleophilic substitution (SNAr) on thiophene derivatives, showing a stepwise pathway involving the initial addition of the nucleophile to the thiophene ring. researchgate.net
Polymerization and Copolymerization Chemistry of Thiophene-2,5-dicarboxylate Derivatives
Thiophene-2,5-dicarboxylate derivatives, particularly the dicarboxylic acid and its diesters, are valuable monomers for the synthesis of a variety of polymers. These polymers often exhibit desirable properties such as high thermal stability and good gas barrier performance, making them suitable for applications in packaging and other high-performance materials. mdpi.combohrium.comunibo.it
Homopolymers: A family of fully bio-based poly(alkylene 2,5-thiophenedicarboxylate)s has been synthesized via a two-stage melt polycondensation process using dimethyl 2,5-thiophenedicarboxylate and various glycols. mdpi.combohrium.comunibo.it The properties of these homopolymers, such as their crystallinity and mechanical response, can be modulated by changing the length of the glycol subunit. mdpi.combohrium.comunibo.it
Copolyesters: Thiophene-2,5-dicarboxylic acid (TDCA) is also used as a comonomer in the synthesis of copolyesters. researchgate.netacs.orgacs.orgnih.gov For example, copolyesters of TDCA with succinic acid or adipic acid have been synthesized, resulting in materials with excellent gas barrier properties and biodegradability. acs.orgacs.orgnih.gov The incorporation of TDCA into the backbone of other polyesters, such as poly(ethylene furandicarboxylate) (PEF), has been shown to enhance the tensile properties of the resulting copolyester. researchgate.net
| Polymer Name | Monomers | Key Properties |
| Poly(propylene succinate-co-thiophenedicarboxylate) (PPSTh) | Propylene glycol, Succinic acid, Thiophene-2,5-dicarboxylic acid | High melting temperature, Crystalline |
| Poly(propylene adipate-co-thiophenedicarboxylate) (PPATh) | Propylene glycol, Adipic acid, Thiophene-2,5-dicarboxylic acid | High melting temperature, Enhanced crystallization with longer aliphatic units |
| Poly(ethylene furandicarboxylate-co-thiophenedicarboxylate) (PEFS-n) | Ethylene glycol, 2,5-Furandicarboxylic acid, Thiophene-2,5-dicarboxylic acid | Comparable thermal stability to PEF, Enhanced tensile properties |
| Poly(alkylene adipate-co-thiophenedicarboxylate) (PAATh) | Various diols, Adipic acid, Thiophene-2,5-dicarboxylic acid | High thermal stability, Good gas barrier properties, Biodegradable |
Functional Group Transformations and Derivatization for Specific Research Aims
The functional groups on this compound can be transformed and derivatized to synthesize molecules for specific research purposes. These transformations are crucial for creating novel materials with tailored properties.
One important derivative is diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate . chemicalbook.comsigmaaldrich.comuni.lunih.gov This compound is synthesized from this compound and serves as an intermediate in the preparation of alkylenedioxythiophene monomers, which are used to create electrochromic conducting polymers. chemicalbook.com
Further derivatization can lead to the formation of complex structures. For instance, the synthesis of thienopyrimidine derivatives has been explored for their potential as PI3Kδ inhibitors, which involves a series of functional group transformations starting from a substituted thiophene core. researchgate.net
The versatility of this compound and its derivatives makes them valuable tools in various fields of chemical research, from polymer science to medicinal chemistry.
Coordination Chemistry and Metal Organic Framework Mof Research Featuring Thiophene 2,5 Dicarboxylate Ligands
Ligand Design and Coordination Modes in Metal Complex Formation
The thiophene-2,5-dicarboxylate (tdc²⁻) ligand is a popular choice for constructing coordination polymers and MOFs due to its rigidity and versatile coordination capabilities. researchgate.netrsc.org The geometry of the metal ion and the presence of other ancillary ligands significantly influence the final architecture of the resulting complexes. rsc.org
The carboxylate groups of the tdc²⁻ ligand can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. researchgate.net This flexibility allows for the formation of structures with varying dimensionalities. For instance, in a series of copper(II) complexes, the tdc²⁻ dianion acts as a bridging bis(bidentate) ligand in one compound, forming a 1D zigzag polymeric chain, while in others, it functions as a simple counter-ion. researchgate.net In cobalt and manganese complexes, tdc²⁻ has been observed to adopt an inequivalent tetradentate coordination mode, cross-linking metal chains to form a 3D framework. researchgate.net
The coordination environment of the metal center is also a critical factor. In complexes with Ni(II) and Cu(II), the metal ions can adopt a distorted octahedral geometry, coordinated by oxygen atoms from the tdc²⁻ ligands and nitrogen atoms from other co-ligands. researchgate.net In lanthanide-based frameworks, the coordination configurations can be more complex, including dicapped trigonal prism, pentagonal bipyramid, and tricapped trigonal prism geometries. acs.org The choice of metal ion also affects the connectivity of the secondary building units (SBUs). For example, trinuclear zinc clusters can exhibit a 6-connected mode, while trinuclear manganese clusters can show an 8-connected mode, leading to different network topologies. researchgate.net
The diverse coordination behavior of the thiophene-2,5-dicarboxylate ligand is summarized in the table below, showcasing its adaptability in forming metal complexes with varied structures.
| Metal Ion | Ancillary Ligand(s) | tdc²⁻ Coordination Mode | Resulting Structure |
| Copper(II) | 2-aminomethylpyridine | Bridging bis(bidentate) | 1-D zigzag polymer researchgate.net |
| Copper(II) | Ethylenediamine | Counter-ion | Discrete complex researchgate.net |
| Cobalt(II) | 1,10-phenanthroline | Inequivalent tetradentate | 3-D framework researchgate.net |
| Manganese(II) | 1,10-phenanthroline | --- | 2-D porous sheet rsc.org |
| Zinc(II) | Pyridine | --- | 2-D parallelogram rsc.org |
| Lanthanides | Ethyleneurea | Various bridging modes | 3-D framework acs.org |
Ion-Directed Synthesis of MOFs with Thiophene-2,5-dicarboxylic Acid
The synthesis of MOFs using thiophene-2,5-dicarboxylic acid can be strategically guided by the introduction of various ions, which act as templates or structure-directing agents. This approach, known as ion-directed synthesis, allows for precise control over the dimensionality and topology of the resulting framework. researchgate.netacs.org
A notable example is the synthesis of indium-based MOFs. By introducing different organic ammonium (B1175870) salts into the reaction mixture of InCl₃ and thiophene-2,5-dicarboxylic acid, researchers have been able to selectively produce frameworks with one-, two-, or three-dimensional structures. researchgate.netacs.org The added cations influence the final structure through mechanisms like hydrogen bonding and cation-π interactions. researchgate.net For instance, the presence of specific cations can lead to the formation of an unprecedented dianionic [InCl₃(κ²-O₂CAr)₂]²⁻ node, resulting in a 1D anionic framework. researchgate.netacs.org The structural outcome is a direct consequence of the interplay between the guest cation and the forming MOF. acs.org
The table below illustrates the effect of different ions on the dimensionality of MOFs synthesized with thiophene-2,5-dicarboxylic acid.
| Metal Ion | Directing Ion/Template | Resulting MOF Dimensionality |
| In³⁺ | Organic ammonium salts | 1-D, 2-D, or 3-D researchgate.netacs.org |
| Gd³⁺, Nd³⁺, Eu³⁺, etc. | Choline | 3-D anionic acs.org |
| Yb³⁺ | Choline, Ethyleneurea | 3-D anionic acs.org |
| Nd³⁺ | Ethyleneurea | 3-D neutral acs.org |
Supramolecular Assembly and Hydrogen-Bonding Patterns in Thiophene-2,5-dicarboxylate Frameworks
In ion-directed synthesis, hydrogen bonding between the templating cation and the framework can significantly influence the dimensionality. researchgate.netacs.org For example, cations that are hydrogen bond donors can interact with the carboxylate oxygen atoms or the metal center of the framework. acs.org These interactions, along with cation-π interactions, can guide the assembly towards a specific dimensionality, such as a 2D or 3D network. researchgate.net
In the absence of templating cations, hydrogen bonding between coordinated solvent molecules (like water) and the carboxylate ligands, or between different parts of the framework, contributes to the stability of the crystal packing. rsc.org For example, in some 1D coordination polymers, hydrogen bonding and stacking interactions are the primary forces that hold the chains together to form a higher-dimensional structure. rsc.org
The structure of a lutetium-based MOF shows hydrogen bonding between coordinated water molecules and guest N,N-dimethylformamide (DMF) molecules within the framework's channels, with a contact distance of 1.83 Å. mdpi.com In another example, a 1D nickel complex is extended into a 3D framework through O–H⋯S hydrogen bonds and C–H⋯π stacking interactions. rsc.org These non-covalent interactions are fundamental to the supramolecular assembly, dictating the packing of polymeric chains and the formation of porous networks. rsc.orgrsc.org
Guest Exchange Mechanisms in MOFs (e.g., Ethanol-Exchange)
A key feature of many MOFs constructed from thiophene-2,5-dicarboxylate is their ability to exchange guest molecules residing within their pores without losing their crystalline structure. This process, known as single-crystal-to-single-crystal (SCSC) transformation, is crucial for applications in separation and storage. acs.orgjyu.fi
One study demonstrated that guest N,N-dimethylformamide (DMF) molecules in a 3D zinc-based MOF, {[Zn₂(bpt)(tdc)₂]·2(dmf)}n, could be exchanged for a variety of other solvents, including ethanol (B145695), methanol, chloroform, and acetone. jyu.fi This exchange occurs in a SCSC manner, where the framework's crystallinity is preserved. The exchange induces slight conformational changes in the organic linkers to accommodate the new guest molecules. jyu.fi
In a series of lanthanide-thiophene-2,5-dicarboxylate frameworks, one neodymium-based MOF was shown to undergo SCSC guest exchange. acs.org The mechanism for the exchange with ethanol was attributed to the "kinetically controlled flexibility" of the framework, indicating that the material possesses the structural adaptability to allow guest molecules to move in and out of the pores. acs.org
The ability to exchange guests like ethanol is also influenced by the nature of the metal center in the MOF. In a series of flexible MOFs, the type of central metal (e.g., Fe, Co, Ni, Zn, Mg) was found to significantly alter the selective adsorption behavior for ethanol. rsc.org This highlights that framework flexibility, which is essential for guest exchange, can be tuned by the choice of the metal ion. rsc.org Furthermore, studies on Zr-based MOFs have shown that ethanol can compete with the linker molecules in coordinating to the metal clusters, acting as a modulator during synthesis and influencing the final crystal morphology. mdpi.com The interaction between ethanol and the framework can involve hydrogen bonding, as seen in a study where the binding energy of ethanol within a MOF was calculated. nih.gov
Computational Chemistry and Quantum Chemical Investigations of Diethyl Thiophene 2,5 Dicarboxylate
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structures of thiophene (B33073) derivatives. mdpi.comnih.gov DFT calculations allow for the optimization of the molecule's geometry and the determination of various electronic properties and reactivity descriptors that govern its chemical behavior. nih.gov For molecules like Diethyl thiophene-2,5-dicarboxylate, DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311G(d,p), can accurately predict its structural and electronic characteristics. mdpi.comnih.gov These studies are fundamental to understanding the molecule's stability and potential for use in materials science and organic electronics. nih.gov
Frontier Molecular Orbital (FMO) theory is central to describing the electronic and optical properties of a molecule, as well as its chemical reactivity. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electronic excitation. nih.gov In studies of analogous 2,5-disubstituted thiophene-based dyes, HOMO energies typically range from -5.3 to -5.7 eV, with LUMO energies from -2.2 to -3.7 eV. researchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Substituted Thiophenes
| Parameter | Description | Typical Value Range (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.3 to -5.7 researchgate.net |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.2 to -3.7 researchgate.net |
| ΔE (Gap) | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. | 1.9 to 3.5 |
Global reactivity descriptors derived from the HOMO and LUMO energies quantify a molecule's chemical reactivity and stability. mdpi.com These parameters, including ionization potential (I), electron affinity (A), chemical hardness (η), and chemical softness (S), can be calculated using DFT. researchgate.net
Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -E(HOMO)).
Electron Affinity (A): The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (A ≈ -E(LUMO)).
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a harder molecule. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
These descriptors are invaluable for predicting how this compound will interact with other chemical species. researchgate.net
Table 2: Key Chemical Reactivity Descriptors and Their Calculation from FMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. researchgate.net |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; a measure of polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are crucial for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, different colors represent different values of the electrostatic potential. researchgate.net
Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites.
Blue regions denote positive electrostatic potential, which is electron-poor, indicating electrophilic sites.
Green regions represent neutral potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atoms of the ester groups, as these are the most electronegative atoms and primary sites for nucleophilic interaction. The sulfur atom in the thiophene ring would also exhibit some negative potential. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the ethyl groups and the thiophene ring, which are potential sites for electrophilic interaction. researchgate.net
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling is a vital tool for elucidating reaction mechanisms. For reactions involving this compound or its parent acid, DFT calculations can be used to map the potential energy surface, identify transition states, and calculate activation energies. For instance, in the synthesis of Schiff bases from thiophene-2,5-dicarboxylic acid, theoretical calculations have been used to explain the fluorescence behavior through a photoinduced electron transfer (PET) process, providing key mechanistic insights. rsc.org Similarly, computational studies can model the hydrolysis of the ester groups or amidation reactions, predicting the most favorable reaction pathways and the stability of intermediates.
Correlation of Computational Predictions with Experimental Spectroscopic Data
A key validation of computational methods is the correlation of predicted data with experimental results. mdpi.com DFT calculations can accurately predict various spectroscopic properties for thiophene derivatives.
Vibrational Frequencies (FT-IR): Theoretical vibrational spectra can be computed and compared with experimental FT-IR spectra. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretching of the ester and the C-S stretching of the thiophene ring. Studies on related thiourea (B124793) derivatives of 2-thiophene carboxylic acid show a good match between DFT-calculated frequencies and experimental FT-IR data. mdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these theoretical shifts with experimental data helps confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the non-equivalent protons and carbons of the thiophene ring and the ethyl ester groups.
This strong correlation between theoretical and experimental data provides confidence in the optimized molecular geometry and the electronic properties derived from computational models. nih.gov
Comparative Studies with Structural Analogues in Crystallographic Databases (e.g., Cambridge Structural Database)
The Cambridge Structural Database (CSD) is a critical resource containing crystal structures of organic and metal-organic compounds. By searching the CSD for this compound and its structural analogues, one can perform comparative analyses of bond lengths, bond angles, and crystal packing arrangements.
Applications in Advanced Materials Science and Emerging Technologies
Organic Electronics and Optoelectronic Devices
While specific research on diethyl thiophene-2,5-dicarboxylate in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is limited, its core structure is integral to materials developed for other optoelectronic applications, such as electrochromic devices.
The thiophene (B33073) ring is a fundamental unit in many organic semiconductors due to its electron-rich nature and ability to facilitate charge transport. Diester derivatives of thiophene-2,5-dicarboxylic acid, including the diethyl ester (referred to as Et-Th in some studies), have been synthesized and investigated as potential electrochromic materials. researchgate.net These materials can change color reversibly upon electrochemical reduction and oxidation.
In a study of various thiophene-2,5-dicarboxylic acid diesters, the electrochemical reduction was found to be a two-step single-electron transfer process, forming radical anions and then dianions. researchgate.net This predictable electrochemical behavior is crucial for the development of stable organic semiconductor materials. The stability and performance of these materials in electrochromic devices were shown to be highly dependent on the structure of the ester groups, with bulkier groups enhancing cycling stability. researchgate.net
Research into thiophene-2,5-dicarboxylic acid diesters has provided significant insights into their photoelectric properties, particularly for electrochromic devices. These devices change their optical properties in response to an electric field and are a key area of photoelectric materials research.
In spectroelectrochemical experiments, this compound (Et-Th) and related diesters exhibit a reversible color change from colorless in their neutral state to blue in their reduced state. researchgate.net The reduced radical anions show two distinct absorption peaks in the visible spectrum. researchgate.net Sandwich-type electrochromic devices fabricated with these materials have demonstrated good coloration efficiency, a key performance metric indicating the change in optical density per unit of charge injected. researchgate.net
| Parameter | Value |
|---|---|
| Reduction Potential (Radical Anion Formation) | -1.91 V (vs Ag/Ag⁺) |
| Reduction Potential (Dianion Formation) | -2.52 V (vs Ag/Ag⁺) |
| Absorption Maxima (Radical Anion) | 410 nm, 629 nm |
| Coloration Efficiency (at 629 nm) | 355 cm² C⁻¹ |
| Color (Neutral State) | Colorless |
| Color (Reduced State) | Blue |
Electrochemical Sensor Development
The ability of thiophene compounds to interact with metal ions and their suitability for electrochemical applications make them excellent candidates for sensor development. Derivatives of this compound have been successfully used to create highly sensitive and selective electrochemical sensors.
A close derivative, diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate (DETTDC2), has been synthesized and used to modify a glassy carbon electrode (GCE). researchgate.net In this process, an ultra-thin sheet of the DETTDC2 compound is deposited onto the GCE surface, creating a working electrode specifically designed for detecting heavy metal ions. researchgate.net This modification enhances the electrode's performance by creating a surface that can selectively bind to the target analyte, thereby increasing both the selectivity and sensitivity of the sensor. researchgate.net The functionalized surface facilitates efficient electron transfer, which is critical for achieving a low detection limit.
The DETTDC2-modified GCE has been successfully applied to the sensitive detection of mercury(II) ions (Hg(II)) in a phosphate (B84403) buffer solution. researchgate.net The sensor operates by measuring the change in current as a function of the Hg(II) concentration. The calibration plot, which graphs the current response against the amount of Hg(II) ions, demonstrates a linear relationship over a wide concentration range, confirming the sensor's reliability for quantitative analysis. researchgate.net This research showcases a practical method for designing sensors for toxic heavy metals, which is crucial for environmental monitoring and public health protection. researchgate.net
| Parameter | Value |
|---|---|
| Analyte | Hg(II) Ions |
| Linear Dynamic Range (LDR) | 0.1 nM to 0.01 M |
| Sensitivity | 0.74367 µAµM⁻¹cm⁻² |
| Limit of Detection (LOD) | 12.80 ± 0.64 pM |
| Linearity (r²) | 0.9979 |
Energy Storage Technologies: Organic Electrode Materials for High-Performance Batteries (e.g., Sodium-Ion Batteries)
Organic compounds are emerging as promising electrode materials for next-generation batteries due to their structural diversity, recyclability, and abundance. While this compound itself is a neutral molecule, its corresponding carboxylate salt, sodium 2,5-thiophene dicarboxylate (STDC), has been identified as a high-performance anode material for sodium-ion batteries (SIBs). researchgate.net
The STDC material, derived from the same thiophene-2,5-dicarboxylic acid core, leverages its conjugated structure and the presence of the sulfur heteroatom to achieve high electrochemical activity. researchgate.net Theoretical calculations have shown that the sulfur atom in the thiophene ring enhances electronic conductivity and contributes to the specific capacity by providing additional sites for sodium ion interaction. researchgate.netrsc.org When used as an anode, STDC demonstrates impressive performance, including a high specific capacity and excellent cycling stability. researchgate.net Similarly, the related sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC) has also shown remarkably high performance, delivering a large specific discharge capacity and retaining a high reversible capacity even after thousands of cycles at high current densities. These findings underscore the significant potential of the thiophene-dicarboxylate framework in the design of advanced organic electrodes for energy storage.
| Material | Specific Discharge Capacity | Current Density | Cycling Stability | Reference |
|---|---|---|---|---|
| Sodium 2,5-thiophene dicarboxylate (STDC) | ~334 mAh g⁻¹ | 50 mA g⁻¹ | 96.5% capacity retention after 200 cycles | researchgate.net |
| Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC) | 430 mAh g⁻¹ | 50 mA g⁻¹ | ~288 mAh g⁻¹ retained after 4000 cycles |
Polymer Engineering for Sustainable Materials
The pursuit of a circular economy and sustainable alternatives to petroleum-based plastics has driven research into bio-based polymers. This compound, derived from the potentially bio-based TDCA, is a key monomer in this field, enabling the synthesis of polyesters with competitive and often superior properties compared to their conventional counterparts.
This compound, or more commonly its dimethyl ester (DMTD), is used to synthesize a new class of fully bio-based polyesters through a green, solvent-free process called melt polycondensation. nih.govresearchgate.net In this process, the thiophene-based diester is reacted with various bio-derived diols (such as 1,3-propanediol, 1,4-butanediol, and 1,6-hexanediol) to create high molecular weight polymers. sciforum.netrsc.orgrsc.org These thiophene-based polyesters are emerging as promising, 100% renewable alternatives to petroleum-derived polymers like poly(ethylene terephthalate) (PET). sciforum.net
The resulting polymers, poly(alkylene 2,5-thiophenedicarboxylate)s, exhibit impressive thermal and mechanical properties. For instance, copolyesters synthesized from TDCA have shown high tensile strengths ranging from 46.4 to 70.5 MPa and toughness exceeding 600%, outperforming their corresponding homopolyesters and behaving similarly to PET. sciforum.net Furthermore, these materials demonstrate excellent gas barrier properties, which are critical for applications like food and beverage packaging. researchgate.netsciforum.net The unique structure of the thiophene ring contributes significantly to these enhanced barrier and thermomechanical characteristics. sciforum.net Research has also highlighted that these thiophene-based polyesters can be susceptible to enzymatic degradation, which is a desirable feature for reducing plastic waste and promoting biodegradability. sciforum.netrsc.org
| Polymer | Monomers | Glass Transition Temp. (Tg) | Tensile Strength (MPa) | Key Feature | Source |
|---|---|---|---|---|---|
| PTB50H50 | TDCA-based copolyester | 79.0°C | 70.5 MPa | Properties comparable to PET | sciforum.net |
| PBTF | DMTD + 1,4-butanediol | 40°C | 29 MPa | Better gas barrier than its furan-based analog (PBF) | researchgate.net |
| PPTF | DMTD + 1,3-propanediol | 66°C | 54 MPa | Higher thermal stability than its furan-based analog (PPF) | researchgate.net |
| PET (for comparison) | Terephthalic acid + Ethylene glycol | ~75°C | ~45-55 MPa | Conventional petroleum-based standard |
The incorporation of the thiophene-2,5-dicarboxylate monomer is a strategic tool for fine-tuning the properties of polyesters. The thiophene ring introduces specific geometric and electronic characteristics to the polymer backbone that directly influence its macroscopic behavior.
The geometry of the 2,5-thiophene moiety is a key factor. Its exocyclic bond angle of approximately 148° is intermediate between the linear 1,4-phenylene (180°) and the kinked 1,3-phenylene (120°) units used in conventional high-performance polymers. This intermediate geometry can disrupt chain packing just enough to improve processability and solubility without sacrificing the desirable crystalline properties associated with rigid, linear polymers.
Furthermore, the thiophene ring's lower polarity compared to its furan-based analogue (dipole moment of 0.51 D for thiophene vs. 0.70 D for furan) results in weaker interchain interactions. researchgate.netsciforum.net This typically leads to lower glass transition temperatures (Tg) in thiophene-based polyesters compared to their furan (B31954) counterparts. researchgate.net However, this is balanced by the ring's rigidity and higher resonance energy, which contribute to excellent thermal stability and good mechanical strength. researchgate.netsciforum.net By creating copolyesters and blending thiophene-based monomers with other diacids or diols, scientists can precisely tailor properties like flexibility, thermal resistance, and gas permeability to meet the demands of specific applications, from flexible packaging films to rigid containers. sciforum.net
Supramolecular Chemistry: Design of Functional Macrocyclic and Cage Compounds
Beyond polymerization, the rigid and well-defined structure of this compound makes it an excellent candidate for constructing complex supramolecular architectures, such as macrocycles and molecular cages. These structures are designed for specific functions, particularly in the field of molecular recognition and sensing.
Schiff base chemistry provides a powerful route to creating macrocyclic compounds capable of selectively binding to specific metal ions. By reacting the carbonyl groups of a dicarboxylate derivative (like the corresponding dialdehyde (B1249045) or dihydrazide of thiophene-2,5-dicarboxylic acid) with amine-containing compounds, large ring structures (macrocycles) are formed that feature specific cavities lined with electron-donating atoms.
A prime example of this strategy involves a double Schiff base derived from thiophene-2,5-dicarboxylic acid, which was designed as a fluorescent sensor. While this particular sensor demonstrated high selectivity for Indium (In³⁺) ions, the underlying principle is broadly applicable to designing sensors for other environmentally and biologically significant cations, including iron (Fe³⁺). The sensor operates on a "turn-on" fluorescence mechanism; in its free state, the molecule is non-fluorescent, but upon binding with the target ion, a significant enhancement in fluorescence is observed.
In the case of the In³⁺ sensor, the macrocycle formed a 1:2 complex with the metal ion, leading to a 300-fold increase in fluorescence intensity and a visible color change. The system was so sensitive that it could detect the ion at concentrations as low as 4.48 x 10⁻⁸ M. This complex could then act as a secondary sensor for pyrophosphate (PPi), demonstrating a recyclable "off-on-off" switching capability. The design principles—utilizing a thiophene-dicarboxylate backbone to create a specific binding pocket and linking it to a signaling unit—can be adapted by modifying the macrocycle's size and the nature of the donor atoms to achieve selective recognition for other ions like Fe³⁺. nih.gov
| Sensor System | Target Analyte | Sensing Mechanism | Detection Limit | Key Finding | Source |
|---|---|---|---|---|---|
| Double Schiff base from thiophene-2,5-dicarboxylic acid | In³⁺ (Indium) | Fluorescence "turn-on" | 4.48 x 10⁻⁸ M | Highly selective and sensitive relay sensor. | |
| T-In³⁺ complex | PPi (Pyrophosphate) | Fluorescence "turn-off" | 4.4 x 10⁻⁶ M | Demonstrates recyclable sensing capability. |
Medicinal Chemistry Research Avenues Utilizing Diethyl Thiophene 2,5 Dicarboxylate As a Scaffold
Rational Design and Synthesis of Thiophene-Containing Lead Molecules for Drug Discovery
The thiophene (B33073) ring is a significant pharmacophore in medicinal chemistry due to its diverse biological activities. nih.govrsc.org Its structural features, including the presence of a sulfur atom, enhance drug-receptor interactions through hydrogen bonding. nih.gov Diethyl thiophene-2,5-dicarboxylate serves as a versatile starting material for the synthesis of a wide array of thiophene-based compounds. The ester groups at the 2 and 5 positions provide reactive sites for further chemical modifications, allowing for the rational design of novel drug candidates. google.com
A common synthetic route to thiophene derivatives is the Gewald reaction, which involves the condensation of a carbonyl compound, a compound with an active methylene (B1212753) group, and elemental sulfur. impactfactor.org For instance, the reaction of ethyl cyanoacetate (B8463686) and acetylacetone (B45752) with sulfur in the presence of diethylamine (B46881) yields ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. impactfactor.org This intermediate can then be further modified to produce a library of thiophene derivatives. impactfactor.org
Researchers have synthesized various series of thiophene derivatives and evaluated their potential as therapeutic agents. For example, a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives, specifically azomethines, were synthesized and screened for their anticancer and antimicrobial activities. nih.gov Another study involved the synthesis of novel fused thiophene derivatives, such as cyclopentathienopyrimidinediones and pyridothienopyrimidinediones, which were tested for their 5-HT2A receptor antagonist activity. nih.gov
The synthesis of these lead molecules often involves multi-step reactions. For example, the preparation of certain thiophene derivatives starts with the synthesis of 2-chloro-N-(substituted phenyl) acetamides, which are then reacted with a synthesized thiophene intermediate. impactfactor.org The versatility of this compound and its analogs as scaffolds allows for the creation of diverse chemical libraries for screening against various biological targets. google.com
Table 1: Examples of Synthesized Thiophene Derivatives and their Starting Materials
| Starting Material | Synthetic Method | Resulting Derivative | Reference |
| Ethyl cyanoacetate, Acetylacetone, Sulfur | Gewald Reaction | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | impactfactor.org |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Azomethine Synthesis | Azomethines of DDTD | nih.gov |
| Thiophene-2,5-dicarboxylic acid, Triphenyltin chloride | Condensation Reaction | Bis(triphenylstannyl) thiophene-2,5-dicarboxylate | nih.gov |
| Adipic acid, Thionyl chloride | Cyclization | Thiophene-2,5-dicarboxylic acid | google.com |
Mechanistic Investigations of Molecular Target Interactions (e.g., Enzymes, Receptors)
Understanding how thiophene-based molecules interact with their biological targets is crucial for drug development. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the binding affinity of the molecule to its receptor. nih.gov
Derivatives of this compound have been investigated for their interactions with various molecular targets. For instance, azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in diabetes. nih.gov Some of these compounds induced enzymatic inhibition in a concentration-dependent manner. nih.gov
In the context of cancer, certain thiophene derivatives have been found to target key signaling pathways. Thiophene-2-carboxamides have been identified as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and mitochondrial complex I. mdpi.com The binding of thiophene derivatives to the Ebola virus glycoprotein (B1211001) (GP) has also been studied, revealing that these molecules can bind to a pocket at the interface of the GP1 and GP2 subunits, which is a critical interaction for viral entry. nih.gov
Furthermore, some thiophene derivatives have been designed as 5-HT2A receptor antagonists. nih.gov Molecular modeling studies have shown that the optimal placement of a basic nitrogen atom relative to the thiophene core is critical for its antagonistic activity. nih.gov The interaction of these molecules with their target receptors often involves a combination of hydrogen bonding and van der Waals interactions. nih.gov
Table 2: Molecular Targets of this compound Derivatives
| Derivative Class | Molecular Target | Biological Activity | Reference |
| Azomethines of DDTD | Protein Tyrosine Phosphatase 1B (PTP-1B) | Anti-diabetic | nih.gov |
| Thiophene-2-carboxamides | VEGFR-2, Mitochondrial Complex I | Anticancer | mdpi.com |
| Fused Thiophene Derivatives | 5-HT2A Receptor | Antagonist | nih.gov |
| Thiophene Derivatives | Ebola Virus Glycoprotein (GP) | Antiviral | nih.gov |
Structure-Activity Relationship (SAR) Explorations in Derivative Libraries
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For thiophene derivatives, SAR studies help in identifying the key functional groups responsible for their therapeutic effects. nih.govresearchgate.net
In a study of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, it was found that the nature of the substituent on the azomethine group significantly influenced the anticancer activity. nih.gov For example, compounds with specific substitutions on the phenyl ring of the azomethine linkage showed potent activity against breast cancer cell lines. nih.gov
Similarly, for a series of thiophene-thiazole and pyrimidine (B1678525) derivatives, SAR studies revealed that certain substituents at specific positions of the thiophene ring were crucial for antibacterial activity. researchgate.net The presence of methyl, ester, and amine groups has been noted as essential for the activity of some thiophene-based compounds. nih.gov
In the development of 5-HT2A receptor antagonists, SAR analysis indicated that a 2-methoxy substituent on a phenylpiperazinylacetylamino side chain was necessary for full antagonistic properties. nih.gov The spatial arrangement of the basic nitrogen atom in relation to the thiophene ring also had a profound effect on the compound's affinity and biological activity. nih.gov These studies highlight the importance of systematic structural modifications to optimize the pharmacological profile of lead compounds derived from this compound.
Table 3: Key SAR Findings for Thiophene Derivatives
| Derivative Series | Key Structural Feature for Activity | Biological Activity | Reference |
| Azomethines of DDTD | Substituents on the azomethine phenyl ring | Anticancer | nih.gov |
| Thiophene-thiazole derivatives | Methyl, ester, and amine groups | Antibacterial | nih.gov |
| Fused Thiophene Derivatives | 2-methoxy substituent on phenylpiperazinylacetylamino side chain | 5-HT2A Antagonist | nih.gov |
Computational Docking and Molecular Modeling in Lead Compound Design
Computational tools like molecular docking and molecular modeling are invaluable in the rational design of drug candidates. These methods predict the binding affinity and interaction patterns of a ligand with its target protein, guiding the synthesis of more potent and selective molecules. nih.gov
For thiophene derivatives, molecular docking has been used to understand their binding modes with various targets. In the case of Ebola virus entry inhibitors, docking studies showed that thiophene derivatives could bind within a pocket at the interface of the GP1 and GP2 subunits of the viral glycoprotein. nih.gov These computational predictions were further supported by molecular dynamics (MD) simulations, which confirmed the stability of the ligand-protein complex. nih.gov
In the design of novel 5-HT2A receptor antagonists, molecular modeling and pharmacophore prediction were used to identify the structural features required for activity. nih.gov These studies helped in understanding why certain derivatives were active while others were not, based on their predicted binding modes and interactions with the receptor. nih.gov
Similarly, for thiophene derivatives targeting bacterial histidine kinases, a structure-based drug design approach was employed. scispace.com Starting from a crystal structure of an inhibitor-bound enzyme, new thiophene derivatives were designed and subsequently synthesized and evaluated. scispace.com Docking studies of thiophene derivatives against D-alanine ligase protein have also been conducted to simulate binding energies and guide the development of antimicrobial agents. nih.gov These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.
Table 4: Application of Computational Methods in Thiophene Derivative Research
| Thiophene Derivative Target | Computational Method | Key Finding | Reference |
| Ebola Virus Glycoprotein (GP) | Molecular Docking, Molecular Dynamics | Identification of binding pocket and stable interactions | nih.gov |
| 5-HT2A Receptor | Molecular Modeling, Pharmacophore Prediction | Identification of essential structural features for antagonism | nih.gov |
| Bacterial Histidine Kinases | Structure-based Drug Design | Design of novel inhibitors | scispace.com |
| D-alanine ligase | Molecular Docking | Simulation of binding energies | nih.gov |
Future Perspectives and Challenges in Diethyl Thiophene 2,5 Dicarboxylate Research
Innovations in Green Synthetic Chemistry Methodologies
A primary challenge in the broader application of Diethyl thiophene-2,5-dicarboxylate lies in its synthesis. Traditional methods for producing its parent compound, thiophene-2,5-dicarboxylic acid, often involve harsh reagents like thionyl chloride, leading to significant environmental concerns. globethesis.com The future of thiophene (B33073) chemistry, therefore, heavily relies on the adoption of green chemistry principles.
The research focus is shifting towards environmentally benign synthetic routes that minimize waste and avoid hazardous substances. This includes the development of catalyst-free reactions and the use of eco-friendly reaction media. For instance, a green protocol for synthesizing thiophene-appended pyrazoles has been demonstrated using a recyclable citrus extract medium, showcasing the potential for biomass-derived solvents. nih.gov Similarly, the synthesis of certain quinoline (B57606) dicarboxylates has been achieved using a deep eutectic solvent like 1,3-dimethylurea/L-(+)-tartaric acid, which is inexpensive, non-toxic, and reusable. nih.gov
Future innovations for this compound synthesis will likely focus on:
Catalyst-free and solvent-free reactions: Exploring mechanochemistry or solid-state synthesis to reduce solvent use.
Bio-based starting materials: Investigating pathways to derive the thiophene core from renewable biomass sources, moving away from petroleum-based precursors.
Flow chemistry: Implementing continuous flow processes for safer, more efficient, and scalable production with better control over reaction parameters.
Enzymatic Synthesis: Exploring the use of enzymes to catalyze the esterification of thiophene-2,5-dicarboxylic acid or related reactions under mild conditions.
Overcoming the reliance on polluting reagents is critical for the industrial-scale production of this compound and its subsequent use in sustainable polymers and materials. globethesis.com
Development of Advanced In-Situ Characterization Techniques
Understanding the formation and behavior of polymers derived from this compound is crucial for optimizing their properties. Advanced in-situ and operando characterization techniques, which monitor materials under actual working conditions, are becoming indispensable tools. wikipedia.orgkit.edu These methods provide real-time insights into dynamic processes like polymerization, degradation, and the functioning of devices.
Operando spectroscopy combines spectroscopic analysis with simultaneous measurement of a material's activity, establishing direct structure-property relationships. wikipedia.org For thiophene-based materials, techniques like operando Raman spectroscopy, UV-Vis spectroscopy, and X-ray absorption spectroscopy (XAS) are particularly valuable. youtube.comuu.nl They can be used to:
Track the polymerization of this compound in real-time, observing the formation of conjugated polythiophene chains. mdpi.com
Monitor structural changes in polyester (B1180765) films during mechanical stress or thermal treatment. mdpi.com
Investigate the interaction of thiophene-based materials with other components in a composite or device, such as in batteries or sensors. kit.edu
Future research will likely involve the development and application of combined in-situ techniques. For example, coupling X-ray diffraction (XRD) with XAS can simultaneously provide information about the crystalline structure and the local atomic environment. kit.edu Spatially-resolved techniques like X-ray microscopy will allow for the 3D characterization of catalyst particles or material interfaces during operation, offering unprecedented detail about structural evolution and deactivation mechanisms. kit.edu These advanced characterization tools will be vital for understanding the complex behavior of materials derived from this compound and for designing next-generation high-performance polymers.
Predictive Modeling for Novel Material Discovery and Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The future of materials science is increasingly reliant on computational screening and machine learning (ML) to accelerate the design of new polymers with tailored properties. medium.comresearchgate.net By establishing quantitative structure-property relationships (QSPRs), these predictive models can rapidly screen vast virtual libraries of compounds. researchgate.net
For materials derived from this compound, predictive modeling can be applied to:
Forecast Polymer Properties: ML models can be trained on existing data to predict key properties such as glass transition temperature (Tg), tensile strength, and dielectric constant based solely on the monomer's molecular structure. researchgate.netnih.gov This allows for the in-silico design of polyesters with specific thermal and mechanical characteristics.
Discover Novel Electronic Materials: Computational chemistry, including Density Functional Theory (DFT), can predict the electronic and nonlinear optical properties of new thiophene derivatives. nih.govrsc.org This enables the screening of candidates for applications in organic electronics, such as transistors and solar cells.
Optimize Synthesis Pathways: AI can be used to predict reaction outcomes and optimize synthesis conditions, leading to higher yields and purer products, while minimizing experimental effort. medium.com
Recent studies have demonstrated the power of ML in designing polymers by mapping molecular weight distributions to physical properties and even valorizing plastic waste. nih.gov The integration of AI and physics-based models offers a transformative approach to designing sustainable and high-performance polymers, moving beyond slow iterative processes and enabling smarter, data-driven decisions. medium.comresearchgate.net
| Modeling Technique | Application in Thiophene Polymer Research | Potential Impact | Reference |
|---|---|---|---|
| Machine Learning (e.g., Random Forest, Neural Networks) | Predicting bulk properties (Tg, mechanical strength) of polyesters from monomer structure. | Accelerated design of polymers with desired performance for packaging or engineering applications. | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Calculating electronic structures, UV-Vis spectra, and nonlinear optical properties of thiophene derivatives. | Rational design of new materials for organic electronics and photonics. | nih.govrsc.org |
| Automated Computational Workflow | High-throughput screening of chemical reactivity for designing new functional molecules. | Rapid identification of promising candidates for synthesis and testing. | nih.gov |
Interdisciplinary Research with Nanotechnology and Biotechnology
The unique electronic properties and biocompatibility of certain thiophene-based materials open up exciting avenues for interdisciplinary research, particularly at the intersection of nanotechnology and biotechnology. This compound can serve as a building block for functional polymers that can be formulated into nanoparticles (NPs) for advanced biomedical applications.
Key areas of future research include:
Drug Delivery Systems: Thiophene derivative-loaded nanoparticles have shown promise as anticancer agents. nih.govmdpi.com The drawbacks of poor solubility and toxicity of some therapeutic compounds can be overcome by encapsulating them in biocompatible polymer nanoparticles, which can offer sustained release and targeted delivery. mdpi.com
Bio-imaging and Sensors: Fluorescent polythiophene nanoparticles can be engineered for cellular imaging. rsc.org By functionalizing the nanoparticle surface, for example with amine-reactive groups, they can be designed to dock on cell membranes, potentially acting as photoactive sites to convert light into electrical signals for applications in phototransduction. rsc.org
Gene Delivery: A significant breakthrough is the development of ionizable lipids containing a thiophene core for the delivery of messenger RNA (mRNA). nih.gov These "Thio-lipids" can be formulated into lipid nanoparticles (LNPs) capable of delivering their genetic payload to specific tissues like the lungs, broadening the potential of mRNA therapeutics beyond the liver. nih.gov
The ability to synthesize thiophene-based materials with customizable side chains allows for fine-tuning their interaction with biological systems. Future work will focus on creating highly specific and efficient nanoparticle-based platforms for diagnostics, targeted therapy, and regenerative medicine. nih.govacs.org
Considerations for Sustainable Development and Industrial Applications
The industrial viability of this compound is contingent upon its role in a sustainable materials economy. A major driver for research into this compound is its potential as a bio-based monomer for producing high-performance, sustainable polymers. mdpi.combohrium.com Polyesters derived from 2,5-thiophenedicarboxylic acid are being explored as alternatives to petroleum-based plastics like poly(ethylene terephthalate) (PET), especially for packaging applications. researchgate.netnih.gov
Key considerations for sustainable development include:
Bio-based Sourcing: A critical goal is to produce 2,5-thiophenedicarboxylic acid, the precursor to the diethyl ester, from renewable resources like polysaccharides or lignin, rather than fossil fuels. mdpi.comnih.gov
Circular Economy and Recyclability: Research is exploring the enzymatic degradation of thiophene-based polyesters. Studies have shown that certain cutinases can hydrolyze poly(butylene 2,5-thiophenedicarboxylate), opening a potential route for industrial recycling and a circular life cycle. mdpi.com
Life Cycle Assessment (LCA): To ensure that "green" materials are truly sustainable, a comprehensive LCA is necessary. nih.gov This involves evaluating the environmental impact across the entire product life cycle, from raw material extraction and synthesis to end-of-life disposal or recycling. mdpi.com LCA studies will be crucial in identifying environmental hotspots and guiding the development of more sustainable production processes for thiophene-based polymers. mdpi.com
Q & A
Q. What are the optimized synthetic routes for DETD and its derivatives?
DETD derivatives are synthesized via Friedel-Crafts alkylation or esterification. For example, diethyl 3,4-bis(2,5-dimethoxybenzyl)-thieno[2,3-b]thiophene-2,5-dicarboxylate was prepared by refluxing diethyl 3,4-bis(acetoxymethyl)thieno[2,3-b]thiophene-2,5-dicarboxylate with ferric chloride and 1,4-dimethoxybenzene in dry dichloroethane under nitrogen . Yields exceeding 85% are achievable with methanol recrystallization. For the parent compound, thiophene-2,5-dicarboxylic acid is esterified using ferrous acetate as a catalyst in excess ethanol, achieving ~95% yield under reflux .
Q. How can DETD derivatives be crystallized for structural analysis?
Slow evaporation of acetone or methanol solutions is effective for single-crystal growth. For example, diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate formed colorless crystals via ethanol recrystallization . Disordered ester groups in some derivatives (e.g., diethyl 3,4-bis(acetoxymethyl)thieno[2,3-b]thiophene-2,5-dicarboxylate) require restrained refinement during X-ray analysis to resolve occupancy factors .
Q. What spectroscopic and crystallographic techniques are critical for characterizing DETD derivatives?
- X-ray diffraction : Used to determine dihedral angles (e.g., 18.8° between aromatic rings in diethyl 3,4-bis(2,5-dimethoxybenzyl) derivatives) and hydrogen-bonding motifs (e.g., R22(20) intermolecular interactions) .
- UV-Vis/fluorescence : Applied to study metal-organic frameworks (MOFs) incorporating thiophene-2,5-dicarboxylate ligands, revealing ligand-to-metal charge transfer transitions .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of DETD derivatives?
Graph-set analysis (Bernstein et al., 1995) identifies motifs like S(5) and S(6) rings from intramolecular C–H···O bonds and R22(18)/R22(20) intermolecular interactions. These interactions stabilize crystal packing and enable applications in materials science (e.g., MOFs) . For example, terbium(III)-DETD MOFs exhibit 1D chains bridged by carboxylate groups, stabilized by π-π stacking (3.672 Å) .
Q. How can computational methods predict the electrochemical behavior of DETD-based materials?
Density Functional Theory (DFT) and evolutionary algorithms model sodium/lithium storage in DETD electrodes. For dilithium thiophene-2,5-dicarboxylate, DFT reveals redox-active sites at the carboxylate groups, with theoretical capacities matching experimental results (~200 mAh/g) . MD simulations further assess ion diffusion pathways in organic battery materials.
Q. What challenges arise in resolving disordered structures of DETD derivatives during crystallography?
Disordered ester groups (e.g., in diethyl 3,4-bis(acetoxymethyl) derivatives) require anisotropic refinement with occupancy factors (e.g., 0.37 and 0.63 for C9/C9A). Restraints on bond distances (1.500 Å) and riding models for H-atoms improve refinement accuracy . SHELXL software is often used for small-molecule refinement due to its robustness in handling disorder .
Q. How do DETD derivatives perform as fluorescent sensors or probes?
DETD-based probes detect Hg(II) ions with a limit of detection (LOD) of 0.1 nM. The thiophene moiety acts as a π-conjugated backbone, while ester groups enhance selectivity via coordination. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) validate sensitivity .
Q. What strategies optimize DETD derivatives for biological activity studies?
- Antimicrobial assays : Derivatives like diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate are tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 25 µg/mL). Intramolecular hydrogen bonds improve membrane permeability .
- Anti-protozoal activity : Modifications with dimethoxybenzyl groups enhance binding to Entamoeba histolytica targets, validated via molecular docking .
Methodological Considerations
Q. How to analyze conflicting crystallographic data in DETD derivatives?
Contradictions in bond lengths or angles (e.g., disordered vs. ordered structures) are resolved using:
Q. What are best practices for reproducibility in DETD synthesis?
- Catalyst selection : Ferrous acetate outperforms other catalysts in esterification, minimizing side reactions .
- Reaction monitoring : TLC or HPLC tracks intermediate formation (e.g., dibromomethyl precursors).
- Purification : Flash chromatography (hexane/ethyl acetate gradients) removes unreacted dimethoxybenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
